Coumarin, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
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Overview
Description
Coumarin, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, is a derivative of coumarin . Coumarin is a benzopyranone derivative with potential activities . It is generally obtained from a natural source, and also can be chemically synthesized . Coumarins are abundant in nature, and their sources include plant root, rhizomes, leaves, bark, in addition to several marine plants .
Synthesis Analysis
Coumarin is generally obtained from a natural source, and also can be chemically synthesized . In nature, coumarins are of four major sub-types, namely the simple coumarins, pyranocoumarins, furanocoumarins, and the pyrone-substituted coumarins . The term “coumarin” was first used in the early 1800, which was ideally sourced from the local name of tonka beans, “Coumarou” (Scientific name: Dipteryx odorata, belonging to Fabiaceae family) .Molecular Structure Analysis
The molecular formula of 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is C15H18O5 . Its average mass is 278.300 Da and its monoisotopic mass is 278.115417 Da .properties
CAS RN |
20126-72-1 |
---|---|
Product Name |
Coumarin, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- |
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
6-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3/t12-/m0/s1 |
InChI Key |
WRTWKAQFZYXAEJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |
SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |
Origin of Product |
United States |
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